molecular formula C17H16N2O2 B5888787 N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5888787
M. Wt: 280.32 g/mol
InChI Key: WAPAPSKIMFILSJ-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyanophenyl group and an ethylphenoxy group connected via an acetamide linkage, contributing to its unique chemical properties.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-13-6-8-16(9-7-13)21-12-17(20)19-15-5-3-4-14(10-15)11-18/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPAPSKIMFILSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-cyanophenylamine and 4-ethylphenol.

    Formation of Intermediate: The 4-ethylphenol is reacted with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride.

    Final Coupling: The intermediate 2-(4-ethylphenoxy)acetyl chloride is then reacted with 3-cyanophenylamine in the presence of a base such as triethylamine to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Scientific Research Applications

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins, due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide can be compared with similar compounds such as:

    N-(3-cyanophenyl)-3-(4-methylphenoxy)propanamide: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    N-(3-cyanophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide: This compound features a sulfanyl group, which can significantly alter its reactivity and applications.

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